3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone

Description

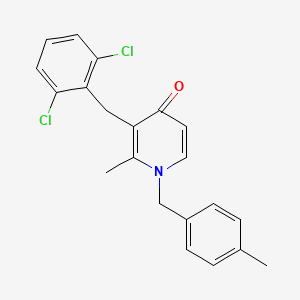

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone is a pyridinone derivative featuring a 4(1H)-pyridinone core substituted at three positions:

- Position 1: 4-methylbenzyl group.

- Position 2: Methyl group.

- Position 3: 2,6-dichlorobenzyl group.

Properties

IUPAC Name |

3-[(2,6-dichlorophenyl)methyl]-2-methyl-1-[(4-methylphenyl)methyl]pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2NO/c1-14-6-8-16(9-7-14)13-24-11-10-21(25)17(15(24)2)12-18-19(22)4-3-5-20(18)23/h3-11H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDMMMXYYKBGVJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)CC3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the alkylation of a pyridinone derivative with 2,6-dichlorobenzyl chloride and 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluridone (1-methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone)

- Substituents : Methyl (position 1), phenyl (position 3), and trifluoromethylphenyl (position 5).

- Application : Herbicide, used for aquatic weed control .

- Key Differences :

- The trifluoromethylphenyl group in fluridone increases electronegativity and resistance to metabolic degradation compared to the dichlorobenzyl group in the target compound.

- The absence of chlorine substituents in fluridone reduces steric hindrance at position 3.

Cinmethylin (1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7-oxabicyclo[2.2.1]heptane)

Data Table: Structural and Functional Comparison

*Molecular weight discrepancy noted between sources .

Biological Activity

3-(2,6-Dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone, a compound with the molecular formula and a molecular weight of 388.29 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H19Cl2NO2

- Molecular Weight : 388.29 g/mol

- CAS Number : 338956-78-8

- Density : Predicted at 1.31 ± 0.1 g/cm³

- Boiling Point : Predicted at 542.6 ± 50.0 °C

- Acidity Constant (pKa) : Predicted at 1.55 ± 0.10

Anticancer Activity

The compound's structural features may contribute to anticancer activity by inducing apoptosis in cancer cells. Related pyridinone derivatives have been shown to activate intrinsic and extrinsic apoptotic pathways in various cancer cell lines, including HeLa cells . The ability to modulate cell signaling pathways is crucial for developing effective anticancer agents.

The proposed mechanisms of action for compounds similar to this compound include:

- Inhibition of Kinase Activity : Some pyridinones act as inhibitors of specific kinases involved in cancer progression.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

- Cell Cycle Arrest : Compounds may interfere with cell cycle progression, leading to growth inhibition.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2018) | Investigated the anticancer effects of pyridinone derivatives; found significant apoptosis induction in HeLa cells via ROS generation. |

| Study B (2020) | Analyzed the antibacterial activity of similar compounds; demonstrated inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. |

| Study C (2021) | Examined the structure-activity relationship (SAR) of pyridinones; identified key functional groups responsible for enhanced biological activity. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,6-dichlorobenzyl)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, Mitsunobu reactions are effective for introducing benzyl groups to pyridinone scaffolds, as demonstrated in the synthesis of structurally similar 2,6-bis(2-pyridyl)-4(1H)-pyridinones . Additionally, intermediates with dichlorobenzyl groups, such as those in kinase inhibitor syntheses, often employ carbamate or amide coupling steps under basic conditions . Multi-step protocols involving tert-butyl carbamate protection and deprotection may enhance regioselectivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR spectroscopy to confirm substituent positions and stereochemistry (e.g., δ 7.45–7.33 ppm for aromatic protons in dichlorobenzyl groups) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as seen in related pyridinone derivatives .

Q. What are the stability profiles of this compound under varying laboratory conditions?

- Methodological Answer : Stability studies indicate that pyridinone derivatives are generally stable at room temperature in inert atmospheres but degrade under extreme pH (<3 or >10) or prolonged exposure to UV light. Accelerated stability testing (40°C/75% RH for 4 weeks) is recommended, with HPLC monitoring for degradation products .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : Pyridinones with dichlorobenzyl groups often target enzymes (e.g., kinases) or receptors. For example, analogs inhibit cancer cell proliferation by disrupting ATP-binding pockets in kinases, as shown in structure-activity relationship (SAR) studies . Fluorescence polarization assays can validate target engagement .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Reproduce assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Validate purity via orthogonal methods (e.g., LC-MS and elemental analysis) to rule out batch variability.

- Use isogenic cell lines to isolate compound-specific effects from genetic background noise. Contradictions in cytotoxicity data may arise from differences in cell permeability or off-target effects .

Q. What strategies optimize the compound’s selectivity for therapeutic targets?

- Methodological Answer :

- Molecular docking to identify key interactions (e.g., halogen bonding with 2,6-dichlorobenzyl groups) .

- Proteome-wide profiling (e.g., KinomeScan) to assess off-target binding.

- Introduce steric hindrance (e.g., methyl groups at C-2) to reduce non-specific interactions, as seen in kinase inhibitor optimizations .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer :

- In silico ADMET prediction tools (e.g., SwissADME) to identify metabolic soft spots (e.g., benzyl ether oxidation).

- Molecular dynamics simulations to assess interactions with cytochrome P450 enzymes.

- QSAR models trained on pyridinone derivatives can predict hepatotoxicity risks .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid) for high sensitivity.

- Internal standards : Stable isotope-labeled analogs (e.g., deuterated pyridinones) improve quantification accuracy.

- Validation parameters : Include linearity (R² > 0.99), LOQ (<10 nM), and recovery rates (85–115%) per ICH guidelines .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.